REACTION_CXSMILES
|
[OH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH3:11][OH:12].C=O>O>[OH:12][CH2:11][N:6]1[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[S:3][C:2]1=[O:1]
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
|
OC=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in one portion
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was heated at 78°-80° C.
|
Type
|
TEMPERATURE
|
Details
|
(reflux) for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 100 ml of heptane
|
Type
|
CUSTOM
|
Details
|
air-dried at 25°-30° C
|
Name
|
|
Type
|
product
|
Smiles
|
OCN1C(SC2=C1C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |